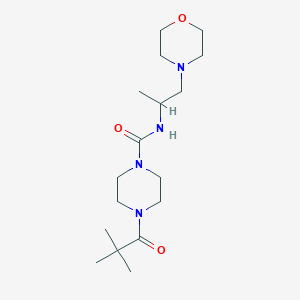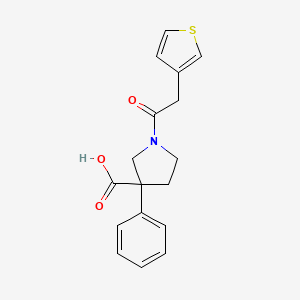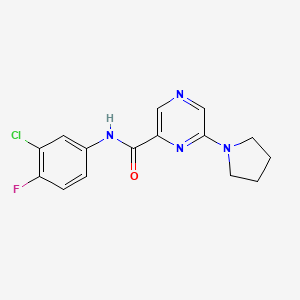![molecular formula C18H23N3O B7446244 N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide](/img/structure/B7446244.png)
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core and a cyclohexyl group substituted with a dimethylamino moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution with Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution, where dimethylamine reacts with the cyclohexyl-substituted quinoline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, other nucleophiles, basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. One known target is the S100A9 protein, which plays a role in inflammatory and autoimmune diseases . The compound binds to S100A9 in a zinc and calcium-dependent manner, inhibiting its interaction with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE). This inhibition modulates the immune response and reduces inflammation.
Comparación Con Compuestos Similares
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide can be compared with other similar compounds, such as:
ADB-FUBINACA: A synthetic cannabinoid with a similar carboxamide structure but different pharmacological properties.
ADBICA: Another synthetic cannabinoid with a similar core structure but different substituents.
QUCHIC: A quinolinyl carboxylate with a different substitution pattern on the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with S100A9, making it a valuable compound for research in inflammation and autoimmune diseases.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-21(2)16-9-7-15(8-10-16)20-18(22)14-11-13-5-3-4-6-17(13)19-12-14/h3-6,11-12,15-16H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPQDASATZXZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride](/img/structure/B7446165.png)

![N-[2-[5-(5-fluoro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7446186.png)
![2-[1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-yl]acetamide](/img/structure/B7446197.png)
![N-methyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpiperidine-2-carboxamide](/img/structure/B7446207.png)
![(1S,3R)-3-[(5-chlorothiophen-2-yl)methyl-prop-2-enylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7446211.png)
![3-[[1-(2,3-Dichlorophenyl)triazol-4-yl]methyl]-1,1-dimethylurea](/img/structure/B7446226.png)
![2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide](/img/structure/B7446234.png)
![5-cyclopropyl-2-methyl-N-[2-(6-oxopyrimidin-1-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B7446237.png)

![N-[[4-(3-bromo-2-methylpyridin-4-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7446254.png)

![4-chloro-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]triazol-1-yl]phenol](/img/structure/B7446263.png)
![N,N-dimethyl-3-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-2-yl]aniline](/img/structure/B7446269.png)
